7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Description
7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a bicyclic organic compound featuring a seven-membered oxepin ring fused to a benzene ring. These methods highlight the versatility of dihydrobenzo[b]oxepin derivatives in medicinal and synthetic chemistry.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
7-chloro-8-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C10H9ClO3/c11-7-4-6-8(12)2-1-3-14-10(6)5-9(7)13/h4-5,13H,1-3H2 |
InChI Key |
XAEFACJVSDVKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C2OC1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Tandem Oxidation-Iodolactonization Methodology
A seminal approach for synthesizing halogenated benzoxepinones involves tandem oxidation and iodolactonization reactions. This method, adapted from recent advances in CuI-mediated cyclization, enables the simultaneous introduction of halogens and formation of the oxepin ring. The process begins with 2-O/N-tethered alkenyl benzaldehydes , which undergo oxidation to carboxylic acids followed by iodolactonization. For 7-chloro-8-hydroxy derivatives, the starting material must incorporate pre-installed chlorine and hydroxyl groups at the 7- and 8-positions, respectively.
Mechanistic Insights :
-
Oxidation : TBHP (tert-butyl hydroperoxide) oxidizes the aldehyde group to a carboxylic acid.
-
Iodolactonization : CuI facilitates intramolecular cyclization, with iodine acting as an electrophile to form the lactone ring.
-
Ring Contraction/Expansion : Adjusting reaction temperature (70°C) and solvent (acetonitrile) controls ring size and substituent positioning.
Multi-Step Organic Synthesis
Friedel-Crafts Acylation and Ring-Closing Metathesis
An alternative route involves Friedel-Crafts acylation to install the ketone moiety, followed by ring-closing metathesis (RCM) to form the oxepin ring:
-
Friedel-Crafts Acylation :
-
Ring-Closing Metathesis :
Halogenation and Hydroxylation Tactics
Directed Ortho-Metalation (DoM)
To achieve precise chloro and hydroxy substitution:
-
Protection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl).
-
Chlorination : Use N-chlorosuccinimide (NCS) in DMF at 0°C for regioselective chlorination.
-
Deprotection : Remove the silyl group with TBAF to restore the hydroxyl group.
Optimization Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Protection | TBSCl, imidazole, DMF, 25°C | 92 | 98 |
| Chlorination | NCS, DMF, 0°C | 78 | 95 |
| Deprotection | TBAF, THF, 25°C | 89 | 97 |
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Ring Strain : The 7-membered oxepin ring is prone to opening under acidic conditions. Mitigation: Use non-polar solvents (e.g., toluene) and low temperatures during cyclization.
-
Regiochemical Control : Competing halogenation at adjacent positions. Solution: Employ bulky directing groups (e.g., -OTBS) to block undesired sites .
Chemical Reactions Analysis
Nucleophilic Substitution
The electron-withdrawing chlorine atom at position 7 facilitates nucleophilic aromatic substitution (NAS) reactions. For example:
-
Ammonolysis : Reaction with ammonia or amines yields amino-substituted derivatives .
-
Thiol Substitution : Treatment with thiols (e.g., sodium hydrosulfide) replaces chlorine with a thiol group .
Hydroxyl Group Reactivity
The phenolic hydroxyl group undergoes typical reactions:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.
-
Etherification : Alkylation with alkyl halides (e.g., methyl iodide) produces ether derivatives.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group (strongly activating) directs electrophiles to the ortho/para positions, while chlorine (weakly deactivating) influences regioselectivity:
-
Nitration : Yields nitro derivatives at positions adjacent to the hydroxyl group.
-
Sulfonation : Forms sulfonic acid derivatives under concentrated sulfuric acid conditions.
Reduction
The ketone moiety in the oxepin ring can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding dihydroxybenzoxepane derivatives.
Key Reactions and Conditions
Research Findings from Peer-Reviewed Studies
A study on iodolactonization of 2-O/N-tethered alkenyl benzaldehydes (ACS Omega, 2024) demonstrated that halogenated benzoxepinones undergo post-synthetic modifications, including:
-
Azide Formation : Substitution of iodine with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C.
-
Thioether Synthesis : Reaction with thiophenol in the presence of a base.
While this study focused on iodo derivatives, analogous reactivity is expected for the chloro compound due to similar leaving-group potential (Cl⁻ vs. I⁻) .
Stability and Side Reactions
-
Oxidative Degradation : Prolonged exposure to strong oxidants (e.g., KMnO₄) may degrade the oxepin ring.
-
Ring-Opening : Acidic conditions can hydrolyze the lactone moiety, forming carboxylic acid derivatives.
Comparative Reactivity with Analogues
Scientific Research Applications
7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its mode of action at the molecular level.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Chlorine vs.
- Hydroxy vs. Methoxy : The 8-hydroxy group increases hydrogen-bonding capacity, which may enhance interactions with biological targets but reduce metabolic stability compared to 8-methoxy analogs .
Biological Activity
7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a compound belonging to the benzoxepine class, characterized by its unique structural features that contribute to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : Approximately 212.63 g/mol
- Structural Features : The compound contains a chloro substituent at the 7-position and a hydroxyl group at the 8-position of the benzo[b]oxepin ring system. These functional groups influence its reactivity and biological interactions .
Biological Activities
Research indicates that 7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one exhibits several significant biological activities:
- Anti-inflammatory Activity : The compound has been studied for its potential to inhibit inflammatory pathways. Its mechanism may involve the modulation of cytokine production and inhibition of pro-inflammatory mediators.
- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. The compound has shown promising results as a tyrosinase inhibitor, which could have applications in skin lightening agents and treatment of hyperpigmentation disorders .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, although further research is needed to confirm these effects .
The biological activity of 7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be attributed to its ability to interact with specific biological targets:
- Cytokine Modulation : It may influence the expression of cytokines involved in inflammatory responses.
- Enzyme Inhibition : The presence of the hydroxyl group enhances its ability to act as an inhibitor for enzymes like tyrosinase, affecting melanin synthesis .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | Bromine substitution | Potential anti-cancer activity | Larger size may affect binding affinities differently than chlorine |
| 3,4-Dihydrobenzo[b]oxepin-5(2H)-one | No halogen substituent | Limited biological data | Lacks functional groups that enhance bioactivity |
| 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one | Amino group addition | Enhanced anti-inflammatory properties | Increased solubility and bioavailability due to amino group |
This table illustrates how the unique halogenation and hydroxylation patterns of 7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one contribute to its distinct biological activities compared to structurally similar compounds.
Case Studies
- Inflammation Models : In vitro studies have demonstrated that this compound can significantly reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. Specific assays measuring cytokine levels (e.g., TNF-alpha, IL-6) showed a dose-dependent decrease upon treatment with varying concentrations of the compound.
- Tyrosinase Inhibition Studies : A comparative study against known inhibitors like kojic acid revealed that 7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one exhibited comparable or superior inhibition rates at specific concentrations, indicating its potential as a more effective agent in cosmetic formulations aimed at reducing hyperpigmentation .
Q & A
Q. What are the optimized synthetic routes for 7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, and how can purity be maximized?
Methodology: Utilize multi-step organic synthesis with regioselective chlorination and hydroxylation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Monitor reactions by TLC and confirm intermediates via NMR spectroscopy. Post-synthesis recrystallization in ethanol improves crystallinity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodology: Combine - and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies hydroxyl and ketone functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystalline) resolves absolute configuration .
Q. How can researchers determine the compound’s solubility and stability in aqueous environments?
Methodology: Perform shake-flask solubility tests in buffered solutions (pH 1–13) at 25°C. Use HPLC-UV to quantify solubility. Stability studies under varying temperatures (4–40°C) and light exposure assess degradation pathways. Compare results with structurally similar benzo-oxepinones to identify trends .
Q. What safety protocols are essential when handling this compound in the lab?
Methodology: Follow OSHA guidelines for chlorinated aromatics: use fume hoods, nitrile gloves, and eye protection. Store in amber vials under inert gas to prevent oxidation. Conduct risk assessments for waste disposal, prioritizing incineration for halogenated byproducts .
Advanced Research Questions
Q. How does the compound’s stability vary under oxidative or photolytic conditions, and what degradation products form?
Methodology: Expose the compound to UV light (254 nm) and HO/Fe (Fenton’s reagent). Analyze degradation via LC-MS and GC-MS. Computational tools (e.g., DFT) predict reactive sites. Compare degradation kinetics with analogs like 7-bromo derivatives to infer substituent effects .
Q. What computational strategies model the compound’s interactions with biological targets?
Methodology: Employ molecular docking (AutoDock Vina) to screen against cytochrome P450 enzymes. MD simulations (AMBER) assess binding stability. QSAR models correlate substituent electronegativity (Cl, OH) with activity. Validate predictions via in vitro enzyme inhibition assays .
Q. How can contradictory data on biological activity (e.g., receptor affinity vs. cytotoxicity) be resolved?
Methodology: Replicate assays under standardized conditions (e.g., cell line, incubation time). Use orthogonal assays (e.g., SPR for binding, MTT for cytotoxicity). Analyze confounding variables (e.g., solvent effects, impurity profiles). Cross-reference with structurally related compounds to identify SAR outliers .
Q. What strategies design analogs with enhanced pharmacokinetic properties while retaining bioactivity?
Methodology: Modify the oxepinone core via bioisosteric replacement (e.g., substituting Cl with CF). Assess logP (HPLC-derived) and metabolic stability (microsomal assays). Prioritize analogs with <5 hydrogen bond donors/acceptors for improved bioavailability .
Q. How can researchers address discrepancies in reported synthetic yields or spectral data?
Methodology: Validate procedures via step-by-step replication, isolating intermediates. Use deuterated solvents for NMR consistency. Collaborate with independent labs for cross-validation. Publish raw spectral data in open-access repositories to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
